![molecular formula C18H19ClN2O2 B587511 Halofenozide-d4 CAS No. 1794827-54-5](/img/structure/B587511.png)
Halofenozide-d4
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Overview
Description
Halofenozide-d4 is the isotope labelled analogue of Halofenozide . It’s an ecdysteroid agonist used for white grub control . Halofenozide functions by interfering with the normal growth and development in insects .
Molecular Structure Analysis
The molecular formula of Halofenozide-d4 is C18H15D4ClN2O2 . The structure includes a benzoylhydrazine structure . The InChI key is CNKHSLKYRMDDNQ-IRYCTXJYSA-N .
Physical And Chemical Properties Analysis
Halofenozide-d4 has a low aqueous solubility . Based on its chemical properties, it may have a tendency to leach to groundwater . It can be persistent in soil systems and, under certain conditions, may also persist in aquatic systems .
Mechanism of Action
Safety and Hazards
Future Directions
Halofenozide, the non-labelled analogue of Halofenozide-d4, has shown potential in reducing malaria parasite infection in the mosquito vector . It’s able to induce anti-Plasmodium immune responses that limit Plasmodium ookinetes . This suggests potential future directions for the use of Halofenozide and possibly Halofenozide-d4 in malaria control .
properties
IUPAC Name |
N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKHSLKYRMDDNQ-IRYCTXJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Halofenozide-d4 |
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